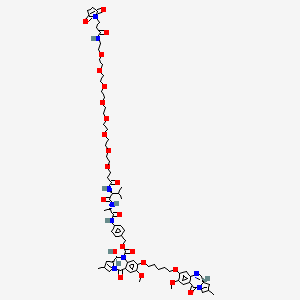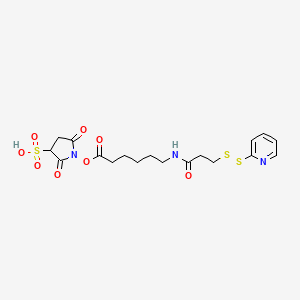
Sulfo-LC-SPDP
Overview
Description
Sulfo-LC-SPDP is a heterobifunctional, thiol-cleavable, and membrane impermeable crosslinker . It contains an amine-reactive N-hydroxysuccinimide (NHS) ester that reacts with lysine residues to form a stable amide bond .
Synthesis Analysis
This compound releases a byproduct, pyridine-2-thione, after reacting with free sulfhydryl groups . The reaction can be easily followed by measuring the release of this byproduct at 343 nm . The SPDP reagents produce disulfide-containing linkages that can be cleaved later with reducing agents such as dithiothreitol (DTT) .Molecular Structure Analysis
This compound is Sulfosuccinimidyl 6- (3’- [2-pyridyldithio]-propionamido)hexanoate . It has a long-chain structure that allows it to form cleavable (reducible) disulfide bonds with cysteines .Chemical Reactions Analysis
This compound releases a byproduct, pyridine-2-thione, after reacting with free sulfhydryl groups . This reaction can be easily followed by measuring the release of this byproduct at 343 nm .Physical and Chemical Properties Analysis
This compound is water-soluble and reacts rapidly with any primary amine-containing molecule . The disulfide bond in the spacer arm is readily cleaved by 10-50 mM DTT or TCEP at pH 8.5 .Scientific Research Applications
Selective Peptide Capture : Sulfo-LC-SPDP has been used in experiments to validate the concept of selective peptide capture. This involves isolating peptides on functionalized magnetic beads using this compound. This method can separate molecules from contaminating species or sample matrix, providing a novel method for global peptide isolation with potential applications in various research areas (Weston et al., 2013).
Gene Transfer in Human Hepatoma Cell Lines : this compound has been used in targeting the serpin enzyme complex receptor for gene transfer in human hepatoma cell lines. It facilitates the modification of poly-L-lysine residues and the degree of peptide substitution, which is crucial for gene transfer efficiency (Ziady et al., 1998).
Chemiluminescence Enzyme Immunoassay : In immunoassays, this compound is used for immobilizing antibodies onto bacterial magnetic particles. This method has shown promise for highly sensitive and rapid detection of immunoglobulin G, demonstrating its potential in diagnostic applications (Matsunaga et al., 1996).
Cell Attachment on Decellularized Valve Scaffolds : this compound assists in surface modification of biological valve scaffolds with arginine-glycine-aspartic acid (RGD) containing peptides. This modification improves cell attachment, which is beneficial for constructing tissue-engineered heart valves (Shi et al., 2008).
Cancer Cell Specific Binding Properties : In the field of cellular imaging and diagnostics, this compound has been used to conjugate antibodies with quantum dots for tumor-specific imaging. This method has shown efficacy in the selective imaging of cancer cells, marking its importance in cancer research (Lee et al., 2010).
Piezoelectric Immunosensors : this compound plays a role in the development of piezoelectric immunosensors for the detection of insulin and Salmonella spp. It helps in immobilizing antibodies onto gold electrodes, enhancing the sensitivity and specificity of these sensors (Zhang et al., 2008), (Park et al., 2000).
Immunotoxin Preparation : It is utilized in preparing immunotoxins (such as Fab-ricin A immunotoxins) for targeted therapy, especially in leukemia treatment. The cross-linker enhances the stability and cytotoxicity of these immunotoxins (Woo et al., 1994), (Woo et al., 1999).
Stimulus-Responsive Controlled Release Systems : this compound is employed in the covalent immobilization of enzymes into mesoporous silica nanoparticles, creating controlled release systems that are responsive to specific stimuli (Méndez et al., 2012).
Targeted Combinatorial Therapy : In cancer treatment, this compound is used to conjugate chemotherapeutic drugs to gold nanostars for targeted combinatorial therapy, combining photothermal therapy and chemotherapy (Barbosa et al., 2014).
Mechanism of Action
Target of Action
Sulfo-LC-SPDP primarily targets amino and sulfhydryl groups . These groups are found in various biological molecules, including proteins. The compound’s interaction with these groups facilitates the formation of crosslinks, which are crucial in various biological processes.
Mode of Action
this compound operates through a process known as amine-to-sulfhydryl conjugation . It contains an amine-reactive N-hydroxysuccinimide (NHS) ester that reacts with lysine residues to form a stable amide bond . The other end of the spacer arm is terminated in the pyridyl disulfide group that reacts with sulfhydryls to form a reversible disulfide bond .
Biochemical Pathways
The compound’s mode of action affects various biochemical pathways, particularly those involving protein interactions. By forming crosslinks between proteins, this compound can influence the structure and function of proteins, thereby affecting the pathways in which these proteins are involved .
Pharmacokinetics
this compound is water-soluble , which enhances its bioavailability. The compound’s sulfo-NHS ester reacts rapidly with any primary amine-containing molecule , facilitating its distribution within the biological system.
Result of Action
The primary result of this compound’s action is the formation of reversible disulfide bonds . These bonds can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) at pH 8.5 . This property allows for the separation of crosslinked products, which can be crucial in various research and clinical applications .
Action Environment
The action of this compound is influenced by various environmental factors. Additionally, the compound’s reactivity may be influenced by the pH of the environment, as its disulfide bonds can be cleaved at a pH of 8.5 . The compound’s water solubility also suggests that it may be more effective in aqueous environments.
Safety and Hazards
Future Directions
Sulfo-LC-SPDP is used in various applications such as reversible crosslinking of proteins, adding sulfhydryl groups to proteins by attachment to lysine residues, protein crosslinking to create antibody-enzyme and other bioconjugates via a two-step reaction, attaching haptens to carrier proteins for antibody production, and preparing immunotoxin conjugates .
Biochemical Analysis
Biochemical Properties
Sulfo-LC-SPDP plays a crucial role in biochemical reactions by facilitating the formation of reversible disulfide bonds. It contains an N-hydroxysulfosuccinimide (Sulfo-NHS) ester that reacts with primary amines, typically found in lysine side chains of proteins. The other reactive group, pyridyldisulfide, interacts with free sulfhydryl groups, such as those in cysteine residues, to form a disulfide bond. This dual reactivity allows this compound to crosslink proteins and other biomolecules, enabling the study of complex biochemical interactions .
Cellular Effects
This compound influences various cellular processes by modifying proteins on the cell surface. Its membrane-impermeable nature ensures that it primarily reacts with extracellular proteins. This crosslinking can affect cell signaling pathways, gene expression, and cellular metabolism by altering the interactions and functions of surface proteins. For instance, this compound can be used to study receptor-ligand interactions, which are critical for signal transduction and cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of reversible disulfide bonds. The Sulfo-NHS ester group reacts with primary amines to form stable amide bonds, while the pyridyldisulfide group reacts with sulfhydryls to create disulfide bonds. These interactions can be reversed by reducing agents, allowing for the controlled study of protein interactions and modifications. This reversible nature is particularly useful in experiments requiring temporary modifications of protein structures and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable when stored under desiccating conditions at -20°C. Once in solution, it can degrade, affecting its reactivity and the stability of the crosslinked products. Long-term studies have shown that this compound can maintain its crosslinking ability for extended periods, but the exact duration depends on the experimental conditions and the presence of reducing agents .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively crosslinks proteins without causing significant toxicity. At higher doses, it can induce adverse effects, including cellular toxicity and immune responses. These threshold effects are critical for determining the optimal dosage for specific applications, ensuring effective crosslinking while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include the formation and reduction of disulfide bonds. It interacts with enzymes and cofactors that facilitate these reactions, such as thioredoxin and glutathione. These interactions can influence metabolic flux and the levels of various metabolites, impacting cellular redox states and protein functions .
Properties
IUPAC Name |
2,5-dioxo-1-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O8S3/c22-14(8-11-30-31-15-6-3-5-10-20-15)19-9-4-1-2-7-17(24)29-21-16(23)12-13(18(21)25)32(26,27)28/h3,5-6,10,13H,1-2,4,7-9,11-12H2,(H,19,22)(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNTZYQMIUCEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O8S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169751-10-4 | |
| Record name | Sulphosuccinimidyl 6-[3-(2-pyridyldithio)propionamido]hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


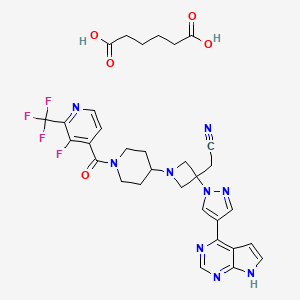
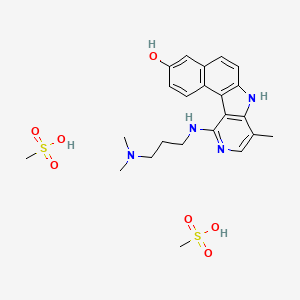

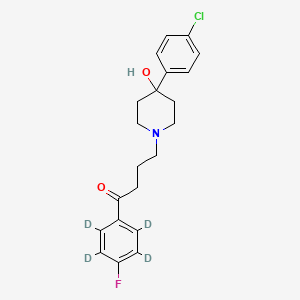

![2-[[6-[1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-21-yl]oxy]ethyl-trimethylazanium](/img/structure/B3181853.png)

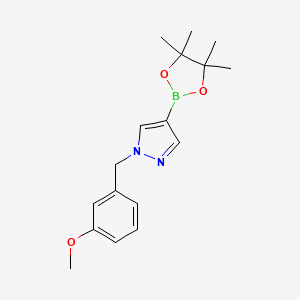

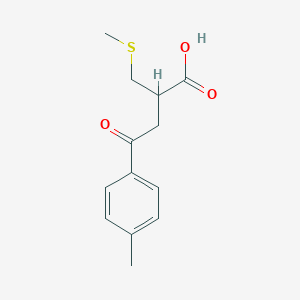

![(S)-Methyl 8-(chloromethyl)-4-hydroxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B3181907.png)

